6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate typically involves the treatment of a precursor compound with acetic anhydride. For example, the treatment of 6-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate with acetic anhydride, followed by Fries rearrangement using aluminum chloride as a catalyst, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of green solvents and catalysts, can be applied to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, aluminum chloride, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the compound can yield various oxidized derivatives, while reduction can yield reduced derivatives .
Scientific Research Applications
6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Industry: It is used in the production of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(Acetyloxy)-2-oxo-4-propyl-2H-chromen-7-yl acetate
- 6-(Acetyloxy)-4-methyl-2-oxo-2H-chromen-7-yl acetate
- 2-Oxo-6-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-2H-chromen-7-yl acetate
Uniqueness
What sets 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate apart is its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(6-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate |
InChI |
InChI=1S/C16H14O6/c1-8(17)20-13-7-6-11-10-4-3-5-12(10)16(19)22-14(11)15(13)21-9(2)18/h6-7H,3-5H2,1-2H3 |
InChI Key |
YQZHSQSVGAYHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.